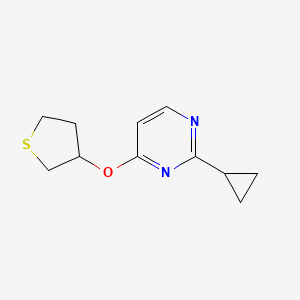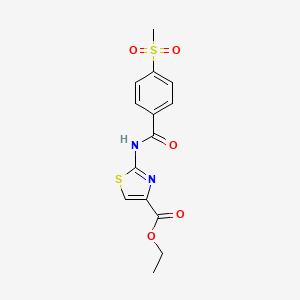![molecular formula C21H18N4O2 B2587695 1-(4-甲基苄基)-3-(吡啶-3-基甲基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 941908-41-4](/img/structure/B2587695.png)
1-(4-甲基苄基)-3-(吡啶-3-基甲基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.401. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经药理学:NMDA 受体拮抗作用
F2437-0247: 已被鉴定为 NMDA 受体的有效拮抗剂,NMDA 受体是大脑中谷氨酸受体的一种亚型 。这种应用在神经药理学研究中意义重大,可用于开发治疗阿尔茨海默病、帕金森病和神经性疼痛等神经系统疾病的药物。该化合物选择性抑制 NMDA 受体的能力有助于理解这些受体在神经退行性疾病中的作用,并设计能够调节突触可塑性而不会引起明显副作用的药物。
镇痛研究:疼痛管理
F2437-0247 的镇痛特性源于其 NMDA 受体拮抗作用,这是疼痛管理策略中一个很有希望的目标 。对这种应用的研究可能会导致开发出比阿片类药物更有效、成瘾性和耐受性风险更低的新型止痛药。这种化合物可能有助于创建用于治疗慢性疼痛疾病的药物,包括神经性疼痛和纤维肌痛。
精神疾病治疗:精神分裂症和抑郁症
在精神病学研究中,F2437-0247 对 NMDA 受体的作用为治疗精神分裂症和重度抑郁症等疾病提供了一种潜在的治疗途径 。NMDA 受体调节剂因其改善认知功能障碍和负面情绪状态的能力而被探索。这种化合物可能有助于开发具有改善疗效和安全性特征的新型抗精神病药和抗抑郁药。
神经保护:中风和外伤性脑损伤
F2437-0247 的神经保护作用与中风和外伤性脑损伤等急性神经系统事件有关 。通过抑制 NMDA 受体的过度激活(与神经元损伤和死亡有关),这种化合物可用于减轻兴奋性毒性的影响。该领域的研究所得的成果可用于治疗这些疾病对大脑功能的长期影响。
成瘾医学:药物滥用治疗
F2437-0247: 可能在成瘾医学中有所应用,特别是在治疗药物滥用疾病方面 。NMDA 受体在脑部的奖赏回路中发挥作用,它们的调节可以改变成瘾物质的强化作用。这条研究路线可能会产生管理成瘾和预防复发的新方法。
发育生物学:神经发育
NMDA 受体在神经发育中的作用使F2437-0247 成为发育生物学研究的候选药物 。了解 NMDA 受体活性如何影响神经回路形成和可塑性,可能会对发育障碍产生影响,并可能为促进健康的大脑发育提供信息。
药代动力学:药物输送和吸收
F2437-0247 的生物利用度和脑部渗透特征对其药代动力学研究至关重要 。该领域的研究所将集中于该化合物如何被身体吸收、分布、代谢和排泄。这些信息对于设计剂型和输送系统以最大限度地发挥该化合物的治疗潜力至关重要。
属性
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-15-6-8-16(9-7-15)13-24-18-5-3-11-23-19(18)20(26)25(21(24)27)14-17-4-2-10-22-12-17/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFUBHRUAUWHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-[1-(4-propylbenzoyl)piperidin-4-YL]benzoate](/img/structure/B2587612.png)
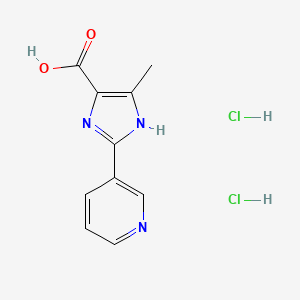
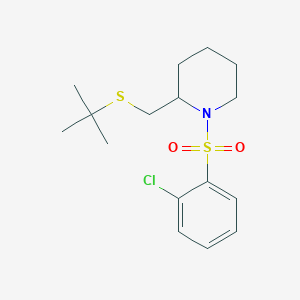
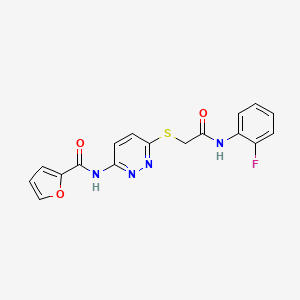
![(3,4-difluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2587620.png)
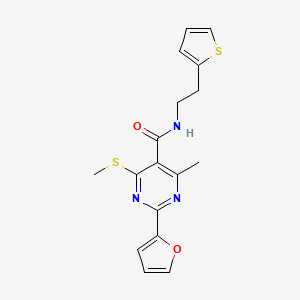
![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2587625.png)
![(Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2587626.png)
![Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2587627.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2587628.png)
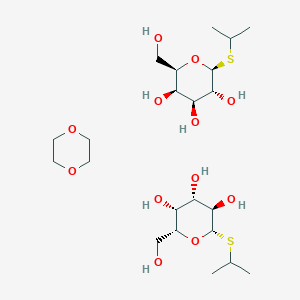
![3-(2,3-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2587630.png)
